molecular formula C15H21FN4O2S B12221498 4-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine

4-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine

Cat. No.: B12221498
M. Wt: 340.4 g/mol
InChI Key: HYOMSVIMVHEVEZ-UHFFFAOYSA-N
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Description

4-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrimidine ring: Starting with a suitable precursor, such as ethyl acetoacetate, and reacting it with fluorinated reagents under controlled conditions.

    Introduction of the thiomorpholine group: This step may involve the reaction of the intermediate with thiomorpholine under specific conditions, such as the presence of a base or catalyst.

    Final coupling: The final step could involve coupling the pyrimidine intermediate with the morpholine derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions might involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The pathways involved would vary based on the target and the biological system.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine: Lacks the thiomorpholine group.

    4-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)piperidine: Contains a piperidine ring instead of morpholine.

    4-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)thiomorpholine: Contains an additional thiomorpholine group.

Uniqueness

The presence of both the thiomorpholine and morpholine groups in 4-(6-Ethyl-5-fluoropyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine may confer unique properties, such as enhanced binding affinity or specificity for certain targets, compared to similar compounds.

Properties

Molecular Formula

C15H21FN4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

[4-(6-ethyl-5-fluoropyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C15H21FN4O2S/c1-2-11-13(16)14(18-10-17-11)20-3-6-22-12(9-20)15(21)19-4-7-23-8-5-19/h10,12H,2-9H2,1H3

InChI Key

HYOMSVIMVHEVEZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCOC(C2)C(=O)N3CCSCC3)F

Origin of Product

United States

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